lithium;trifluoromethanesulfonate

Description

Significance in Advanced Materials Science

In the realm of advanced materials science, lithium trifluoromethanesulfonate (B1224126) is highly valued for its contribution to the development of novel materials with enhanced properties. A primary area of impact is in the field of polymer electrolytes. When mixed with polymers like polyethylene (B3416737) oxide, it improves the electrochemical and mechanical characteristics of the resulting membranes, which are crucial for applications such as solid-state lithium batteries. chemicalbook.com The compound's ability to act as a doping salt in the creation of nanocomposite polymer electrolytes further underscores its importance in creating next-generation energy storage materials. chemicalbook.com

Overview of Academic Research Trajectories

Academic research involving lithium trifluoromethanesulfonate has followed a path of increasing complexity and application diversity. Initial studies often focused on its fundamental properties and synthesis. chemicalbook.comgoogle.com Over time, research has expanded to explore its utility in various applications, most notably in lithium-ion batteries and as a catalyst in organic synthesis. chemimpex.comsigmaaldrich.com Current research trajectories are often focused on optimizing its performance in these areas, for instance, by studying its interaction with other materials in composite electrolytes or by developing more efficient catalytic processes. uminho.ptacs.org The investigation of its role in "water-in-salt" electrolytes represents a more recent and promising avenue of research. rsc.org

Fundamental Role in Electrochemical and Synthetic Systems

The fundamental role of lithium trifluoromethanesulfonate stems from its distinct chemical characteristics. In electrochemical systems, particularly lithium-ion batteries, it functions as a crucial electrolyte salt. chemimpex.cominnospk.com Its excellent ionic conductivity facilitates the movement of lithium ions between the battery's anode and cathode, a process essential for the battery's operation. innospk.com Furthermore, its high thermal stability contributes to the safety and longevity of batteries by ensuring the electrolyte remains stable even at elevated temperatures. innospk.comsamaterials.com

In synthetic chemistry, lithium trifluoromethanesulfonate serves as a powerful and recyclable catalyst. sigmaaldrich.comacs.org It is particularly effective in promoting reactions such as the acetylation of alcohols and the diacetylation of aldehydes under mild and neutral conditions. acs.orgnih.gov The stability of the triflate anion allows it to facilitate these transformations with high efficiency and selectivity, making it a valuable tool for organic chemists. innospk.com

Interactive Data Tables

Physical and Chemical Properties of Lithium Trifluoromethanesulfonate

| Property | Value | Reference |

| Molecular Formula | CF3LiO3S | innospk.com |

| Molecular Weight | 156.01 g/mol | sigmaaldrich.cominnospk.com |

| Appearance | White crystalline powder | chemimpex.cominnospk.com |

| Melting Point | >300 °C | chemicalbook.comsigmaaldrich.cominnospk.com |

| Density | ~1.9 g/cm³ | innospk.com |

| CAS Number | 33454-82-9 | chemimpex.comsigmaaldrich.cominnospk.com |

Purity and Impurity Profile of High-Purity Lithium Trifluoromethanesulfonate

| Component | Specification | Reference |

| Purity | ≥99.5% | innospk.com |

| Water (H₂O) | ≤200 ppm | innospk.com |

| Sulfate (B86663) (SO₄²⁻) | ≤50 ppm | innospk.com |

| Chloride (Cl⁻) | ≤50 ppm | innospk.com |

| Potassium (K⁺) | ≤50 ppm | innospk.com |

| Iron (Fe) | ≤10 ppm | innospk.com |

| Calcium (Ca²⁺) | ≤50 ppm | innospk.com |

| Lead (Pb) | ≤10 ppm | innospk.com |

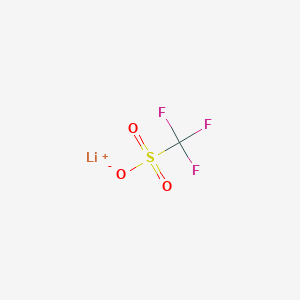

Structure

2D Structure

Properties

IUPAC Name |

lithium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O3S.Li/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVFFRWZNYZUIJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3LiO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Methodologies of Lithium Trifluoromethanesulfonate

Established Synthetic Pathways

The synthesis of lithium trifluoromethanesulfonate (B1224126) can be achieved through several established routes, primarily involving the neutralization of trifluoromethanesulfonic acid or the reaction of a trifluoromethanesulfonyl halide with a lithium source.

One of the most direct methods involves the reaction of triflic acid (CF3SO3H) with a lithium base, such as lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li2CO3). wikipedia.org The reaction with lithium hydroxide is a straightforward acid-base neutralization that yields lithium triflate and water. Similarly, reacting triflic acid with lithium carbonate produces lithium triflate, water, and carbon dioxide. google.com While effective, this method requires careful control of the reaction pH to avoid the presence of residual acid, which can negatively impact the performance of the salt in applications like batteries. google.com

Another common pathway utilizes trifluoromethanesulfonyl fluoride (B91410) (CF3SO2F) as the starting material. In a patented method, trifluoromethanesulfonyl fluoride is reacted with an aqueous solution of lithium hydroxide. chemicalbook.comgoogle.com To mitigate corrosion of the reaction vessel, calcium oxide is added to the reaction mixture. chemicalbook.com This process typically occurs at elevated temperatures (around 85°C) in a stainless steel autoclave. chemicalbook.com The reaction of trifluoromethanesulfonyl chloride (CF3SO2Cl) with lithium carbonate in an organic solvent like butanone has also been reported as a viable synthetic route. google.com

A Japanese patent describes a multi-step process that begins with the reaction of methanesulfonyl chloride and potassium fluoride to produce methyl sulfonyl fluoride. google.com This intermediate is then subjected to electrolysis in the presence of liquid hydrogen fluoride to yield trifluoromethanesulfonyl fluoride, which subsequently reacts with a lithium carbonate solution to form lithium triflate. google.com

| Starting Materials | Reagents | Key Conditions | Product Purity | Reference |

| Trifluoromethanesulfonic acid | Lithium carbonate or Lithium hydroxide | pH control (3-6) | High, but risk of acid contamination | google.com |

| Trifluoromethanesulfonyl fluoride | Lithium hydroxide, Calcium oxide | 85°C, Stainless steel autoclave | High | chemicalbook.com |

| Trifluoromethanesulfonyl chloride | Lithium carbonate | Butanone solvent, Reflux | ≥99.95% | google.com |

| Methanesulfonyl chloride | Potassium fluoride, then Electrolysis with HF, then Lithium carbonate | Multi-step process | Not specified | google.com |

Advanced Synthesis Techniques and Scalability Considerations

To address the challenges of traditional methods, such as impurity control and harsh reaction conditions, advanced synthesis techniques are being explored. A notable example is a method designed to simplify the process and improve yield and purity. This process involves two main steps: first, the reaction of a sulfonyl fluoride compound with an alcohol in the presence of anhydrous calcium chloride to form an ester compound. google.com Subsequently, this ester reacts with an alkali metal hydroxide, such as lithium hydroxide, to produce the final lithium trifluoromethanesulfonate product. google.com This method offers several advantages, including milder reaction conditions, high yield (up to 90.5%), and high purity (99.7%). google.com The use of alcohols and ester compounds as both reactants and solvents avoids the introduction of additional impurities. google.com

For industrial-scale production, scalability is a critical factor. The method utilizing trifluoromethanesulfonyl chloride and lithium carbonate in butanone is presented as being amenable to industrial production due to its simple process, reduced equipment requirements, and ease of operation. google.com The control of reflux temperature is highlighted as a key parameter for achieving high product purity (≥99.95%) and low moisture content (≤50 ppm). google.com The synthesis involving trifluoromethanesulfonyl fluoride and lithium hydroxide in an autoclave also demonstrates scalability, with specific quantities of reactants detailed in the patent literature. chemicalbook.com

Methods for Anion Derivatization and Structural Modification

While the trifluoromethanesulfonate anion (TfO⁻) is known for its stability, its derivatization can lead to new compounds with tailored properties. wikipedia.org The triflate anion itself can act as a nucleophile in certain reactions, leading to the formation of other triflate-containing molecules. nih.gov For instance, the reaction of silver triflate with alkyl halides can produce alkyl triflates. nih.gov

The derivatization of the triflate anion is often achieved through reactions that modify the trifluoromethyl group or by replacing the oxygen atoms. However, the extreme stability of the triflate anion makes such modifications challenging. More commonly, structural modification involves the synthesis of related but distinct anions. For example, the synthesis of lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) involves the reaction of trifluoromethanesulfonyl fluoride with triethylamine, followed by treatment with a lithium source. google.com This compound, while structurally related to lithium triflate, possesses a different anion (TFSI⁻) with distinct electrochemical properties.

Anion exchange is another strategy to modify the properties of triflate-containing materials. For example, hydrophobic metal-organic capsules containing triflate anions can be made water-soluble by exchanging the triflate anions with hydrophilic sulfate (B86663) anions. cam.ac.uk This process is reversible, allowing for control over the solubility of the material. cam.ac.uk

Purification and Characterization of Synthetic Products

The purity of lithium trifluoromethanesulfonate is paramount for its applications, especially in lithium-ion batteries. sigmaaldrich.com Impurities can significantly degrade performance and stability. google.com Purification methods often involve recrystallization from various organic solvents such as acetone (B3395972) or acetonitrile (B52724) to remove residual starting materials and byproducts like lithium carbonate, lithium fluoride, and lithium sulfate. google.com Extraction with anhydrous ethanol (B145695) has also been reported as a purification technique. google.com For industrial applications, methods like spray drying are employed to obtain the final, dry product. google.com

A variety of analytical techniques are used to characterize the purity and properties of synthesized lithium trifluoromethanesulfonate.

Purity Analysis:

Trace Metal Analysis: Techniques such as Inductively Coupled Plasma (ICP) spectroscopy are used to quantify metallic impurities like iron (Fe) and nickel (Ni). chemicalbook.comsigmaaldrich.com

Anion Analysis: Ion chromatography is employed to determine the concentration of anionic impurities such as fluoride (F⁻), chloride (Cl⁻), and sulfate (SO₄²⁻). innospk.com

Water Content: Karl Fischer titration is the standard method for determining the moisture content of the final product. google.com

Structural and Physicochemical Characterization:

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the characteristic vibrational modes of the triflate anion and to study interactions between the salt and other materials, such as polymer hosts in solid polymer electrolytes. uitm.edu.mynih.gov

Raman Spectroscopy: This technique is particularly useful for studying the association of ions in solution and in polymer electrolytes by analyzing the spectral parameters of the SO₃ stretching vibration of the triflate anion. researchgate.net

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the salt, such as its melting point, and to investigate phase transitions in materials containing lithium triflate. nih.govresearchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is a key technique for measuring the ionic conductivity of electrolytes containing lithium triflate, which is a critical parameter for battery applications. nih.govresearchgate.net

| Analytical Technique | Purpose | Key Findings | References |

| Inductively Coupled Plasma (ICP) | Quantify metallic impurities | Determines levels of Fe, Ni, Ca, etc. | chemicalbook.comsigmaaldrich.com |

| Ion Chromatography | Quantify anionic impurities | Measures concentrations of F⁻, Cl⁻, SO₄²⁻ | innospk.com |

| Karl Fischer Titration | Determine water content | Ensures low moisture levels (e.g., ≤50 ppm) | google.com |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identify functional groups and interactions | Confirms the presence of the triflate anion and its interactions in polymer matrices | uitm.edu.mynih.gov |

| Raman Spectroscopy | Study ion association | Investigates the degree of association of triflate ions | researchgate.net |

| Differential Scanning Calorimetry (DSC) | Analyze thermal properties | Determines melting point and phase transitions | nih.govresearchgate.net |

| Electrochemical Impedance Spectroscopy (EIS) | Measure ionic conductivity | Evaluates the performance of electrolytes | nih.govresearchgate.net |

Fundamental Solvation and Ion Association Phenomena of Lithium Trifluoromethanesulfonate

Spectroscopic Investigations of Solvation Environments

Spectroscopic techniques are powerful tools for probing the local environment of ions in solution, providing insights into the nature and extent of solvation and ion association. For lithium trifluoromethanesulfonate (B1224126) (LiCF₃SO₃), vibrational spectroscopy, particularly Fourier-transform Raman (FT-Raman) and infrared (IR) spectroscopy, has been instrumental in characterizing the interactions between the Li⁺ cation, the trifluoromethanesulfonate (triflate) anion (CF₃SO₃⁻), and solvent molecules.

FT-Raman Spectroscopic Analysis of Preferential Solvation

FT-Raman spectroscopy is particularly sensitive to the vibrational modes of both solvent molecules and the triflate anion, allowing for a detailed analysis of preferential solvation and ionic association. researchgate.netcapes.gov.br Studies of lithium trifluoromethanesulfonate in mixed solvent systems, such as acrylonitrile (B1666552) (ACN) and N,N-dimethylformamide (DMF), have revealed that DMF preferentially solvates the Li⁺ cation. researchgate.netcapes.gov.br This preference is so strong that in an equimolar mixture of ACN and DMF, the Li⁺ ion is exclusively solvated by DMF molecules. researchgate.net The composition of the Li⁺ solvation sphere can be quantitatively determined by analyzing the changes in the vibrational bands of the solvent molecules upon coordination to the cation. For instance, the C≡N stretching band of ACN at approximately 2228 cm⁻¹ and the NC anti-symmetric stretching of DMF at 658 cm⁻¹ are sensitive to coordination with Li⁺. researchgate.netcapes.gov.br

The degree of ionic association can be evaluated by examining the symmetric stretching band of the triflate anion (SO₃) around 1032 cm⁻¹. In solvents with lower dielectric constants and donating ability, such as ACN-rich mixtures, lithium trifluoromethanesulfonate is considerably associated. researchgate.net However, in equimolar mixtures with DMF, a high concentration of "free" anions is observed, indicating a lower degree of ion pairing. researchgate.net This is attributed to the higher dielectric constant and stronger donating ability of DMF, which effectively solvates the Li⁺ ions and promotes dissociation of the salt. researchgate.net

In a study comparing the solvation of Li⁺ and Ag⁺ in a mixed solvent of acrylonitrile (ACN) and dimethylsulfoxide (DMSO), it was found that DMSO preferentially solvates both cations. researchgate.net The preference is slightly less pronounced for Ag⁺. This preferential solvation is determined by observing modifications in the nitrile C≡N stretching band of ACN and the (C-S-C) symmetric stretching band of DMSO. researchgate.net

Infrared Spectroscopic Studies of Ionic Association in Diverse Solvents

Infrared (IR) spectroscopy is another valuable technique for investigating ionic association in electrolyte solutions. capes.gov.br By analyzing the vibrational modes of the triflate anion, specifically the S-O symmetric stretching (ν₁), C-F antisymmetric stretching (ν₇), and S-O antisymmetric stretching (ν₁₀), the formation of different ionic species can be identified. capes.gov.br

In a study of lithium trifluoromethanesulfonate in water, acrylonitrile, acetonitrile (B52724), and acetone (B3395972), the ν₁ band showed three components in all organic solvents, which were interpreted as corresponding to ion pairs with varying degrees of solvation. capes.gov.br The ν₇ band also exhibited two components in the organic solutions. capes.gov.br The complexity and broadening of the ν₁₀ band are understood as a result of the lifting of degeneracy due to ionic pairing. capes.gov.br These findings indicate the presence of significant ionic association in these organic solvents.

The degree of salt dissociation can also be assessed by monitoring the intensities of the SO₃ and CF₃ group bands corresponding to associated or free ions. frontiersin.org In polymer electrolytes like PEO/lithium trifluoromethanesulfonate, temperature-dependent FTIR studies have been used to measure the degree of dissociation and observe phase transitions. frontiersin.org

Raman Spectroscopic Elucidation of Solvent-Salt Associations

Raman spectroscopy provides detailed information about the coordination structure of cations and anions in solution. iphy.ac.cn The form of solvation and the degree of ion association are strongly dependent on the salt concentration. researchgate.net As the concentration of lithium salt increases, the dominant solvation structure can shift from solvent-separated ion pairs to contact ion pairs or aggregates. researchgate.net

In solutions of lithium trifluoromethanesulfonate in dipolar aprotic solvents like acetone, N,N-dimethylformamide (DMF), and dimethylsulfoxide (DMSO), new bands appear in the Raman spectra, which are characteristic of the solvating molecules. researchgate.net This allows for the calculation of the Li⁺ solvation number, which is typically around four at infinite dilution and decreases with increasing salt concentration due to ionic association. researchgate.net

The deconvolution of the triflate anion's S–O symmetric stretching band provides a detailed assessment of ionic pairing. researchgate.net In acetone and DMF solutions, bands corresponding to both ion pairs and higher aggregates are observed. researchgate.net In DMSO, the association is primarily limited to the formation of ion pairs. researchgate.net This difference in association behavior can be explained by the combined influence of the solvents' dielectric constants and donicity. researchgate.net

In highly concentrated "solvent-in-salt" electrolytes, the cation-anion coordination structure changes dramatically. iphy.ac.cn The majority of cations and anions exist in the form of high Li⁺-coordination number cation-anion pairs, including intimate and aggregated ion pairs. iphy.ac.cnresearchgate.net

Analysis of Coordinated Species and Vibrational Signatures

The vibrational spectra of both the cation's solvation shell and the anion provide distinct signatures of the coordinated species. When a solvent molecule coordinates to a Li⁺ ion, its vibrational modes are perturbed, often leading to the appearance of new bands or shifts in existing ones. researchgate.net For example, a new band in the ν(C≡N) region of acrylonitrile solutions of lithium trifluoromethanesulfonate is attributed to the coordinated [Li⁺---(acrylonitrile)n] species. researchgate.net

Similarly, the vibrational modes of the triflate anion are sensitive to its environment. The formation of contact ion pairs, where the cation and anion are in direct contact, leads to changes in the anion's symmetry and a splitting of its degenerate vibrational modes. capes.gov.br For instance, the splitting of the asymmetric S-O stretching mode in the infrared spectrum of solid lithium methanesulfonate (B1217627) is a clear indication of a bonding interaction between the lithium ion and the methanesulfonate anion. nih.gov

In super-concentrated aqueous solutions of lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), a related lithium salt, vibrational spectroscopy of the asymmetric -SO₂ stretch modes of the TFSI⁻ anion has been used to identify specific signatures for the formation of contact ion pairs and higher-order ion aggregates. epa.govresearchgate.net These studies show that at concentrations around 2 M, there is a significant population of both cation-anion and anion-anion contact ion pairs, and at higher concentrations, an extended, interconnected ion-rich network forms. epa.gov

Table 1: Vibrational Frequencies (cm⁻¹) for Lithium Trifluoromethanesulfonate Species

| Vibrational Mode | Solvent/State | Frequency (cm⁻¹) | Species Assignment | Reference |

| SO₃ symmetric stretch | ACN/DMF mixed solvent | 1032 | Free triflate anion | researchgate.net |

| C≡N stretch | ACN/DMF mixed solvent | 2228 | Free ACN | researchgate.net |

| NC anti-symmetric stretch | ACN/DMF mixed solvent | 658 | Free DMF | researchgate.net |

| S-O symmetric stretch (ν₁) | Organic Solvents | Multiple Components | Ion pairs with varying solvation | capes.gov.br |

| C-F antisymmetric stretch (ν₇) | Organic Solvents | Two Components | Associated species | capes.gov.br |

| S-O symmetric stretch | Acetone, DMF | Multiple Components | Ion pairs and higher aggregates | researchgate.net |

| S-O symmetric stretch | DMSO | Single Perturbed Band | Ion pairs | researchgate.net |

Computational and Theoretical Approaches to Solvation

Computational methods, particularly quantum chemistry calculations, provide a powerful complement to experimental spectroscopic studies, offering a molecular-level understanding of solvation phenomena.

Quantum Chemistry Calculations for Solvation Sphere Composition

Quantum chemistry calculations can be used to determine the geometries and binding energies of various solvated species, helping to interpret experimental spectroscopic data and predict the composition of the cation's solvation sphere. researchgate.net For instance, calculations can confirm the preferential solvation of Li⁺ by a particular solvent in a mixed-solvent system, as has been shown for DMF over ACN. researchgate.net

These calculations can also elucidate the nature of the interactions between the Li⁺ ion and the solvent molecules, as well as the triflate anion. In the case of lithium methanesulfonate, calculations have confirmed that the lithium ion is coordinated to the methanesulfonate group. nih.gov

By performing calculations on clusters of ions and solvent molecules, it is possible to model the different types of ionic associations, such as contact ion pairs and solvent-separated ion pairs, and to understand their relative stabilities. researchgate.net For example, in mixed carbonate-based electrolytes, calculations have shown a preference for ethylene (B1197577) carbonate (EC) over dimethyl carbonate (DMC) in the Li⁺ solvation shell at low salt concentrations, with this preference shifting towards DMC at higher concentrations. researchgate.net These theoretical findings can then be used to reconcile and refine the interpretation of experimental Raman and IR spectra. researchgate.net

Furthermore, computational studies can investigate the structure of more complex aggregates, such as dimers, and determine the coordination environment of the ions within these structures. researchgate.net This information is crucial for understanding the properties of concentrated electrolyte solutions where such species are prevalent.

Molecular Dynamics Simulations of Liquid Structure and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the liquid structure and interactions of lithium trifluoromethanesulfonate (LiTf) in various solvents at an atomic level. nih.gov These simulations provide insights into the arrangement of solvent molecules around the lithium cation (Li⁺) and the triflate anion (TfO⁻), as well as the dynamics of these interactions. nih.govnih.gov

Key findings from MD simulations reveal that in many common battery solvents, the Li⁺ ion is coordinated by solvent molecules, forming a primary solvation shell. researchgate.net The number of solvent molecules in this shell, known as the coordination number, is a critical parameter influencing electrolyte properties. For instance, in a ternary mixture of ethylmethyl carbonate (EMC), dimethyl carbonate (DMC), and ethylene carbonate (EC), the Li⁺ ion is preferentially solvated by EC at low salt concentrations. rsc.org However, as the salt concentration increases, a slight preference for DMC over EC is observed. researchgate.net

Density Functional Theory (DFT) Computations for Solvate Structures

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it a valuable tool for understanding the nature of solvate structures of lithium trifluoromethanesulfonate at a molecular level. nih.govresearchgate.net DFT calculations provide detailed information on the geometries, binding energies, and vibrational frequencies of Li⁺-solvent and Li⁺-anion complexes. nih.govresearchgate.net

DFT studies have been employed to determine the most stable configurations of solvated Li⁺ ions. researchgate.net These calculations can predict the coordination number of Li⁺ with different solvent molecules and the triflate anion. For instance, in solutions of LiBF₄ in acetonitrile, DFT calculations have helped to suggest the solvation structures of the lithium ion and compare them with spectroscopic data. researchgate.net Similarly, DFT has been used to investigate the interaction between Li⁺ and the TFSI⁻ anion, revealing that the cis conformer of the anion is more stable in the vicinity of the lithium ion. acs.org

A key application of DFT is the calculation of binding energies between the lithium cation and solvent molecules or the triflate anion. nih.gov This information is crucial for understanding the strength of the interactions within the solvate complex. For example, DFT calculations have been used to determine the binding energies between Li⁺ cations and various selectively fluorinated aromatic lithium salts, providing insights into how anion structure affects solvation. nih.gov

Furthermore, DFT can be used to simulate vibrational spectra (e.g., Raman and IR) of different solvate structures. acs.org By comparing these simulated spectra with experimental data, researchers can identify the specific types of ion pairs (SSIPs, CIPs, and AGGs) present in the electrolyte solution. researchgate.net This combined experimental and computational approach provides a more complete picture of the local solvation environment. For example, in a study of LiTf in ethylene carbonate, Raman spectroscopy and DFT were used to identify the presence of aggregated solvates and contact ion pairs. researchgate.net

Predictive Modeling of Solvation Dynamics

Predictive modeling of solvation dynamics for lithium trifluoromethanesulfonate electrolytes aims to forecast how the solvation structure and ion association will behave under various conditions, such as changes in temperature, concentration, and solvent composition. nih.govnih.gov This field integrates data from experimental techniques and computational methods like Molecular Dynamics (MD) and Density Functional Theory (DFT) to develop models that can anticipate electrolyte properties. nih.gov

One aspect of predictive modeling is the development of force fields for MD simulations that accurately reproduce experimental observations and quantum chemistry calculations. nih.govacs.org By refining these force fields, researchers can create more reliable simulations to predict the behavior of LiTf in different solvent systems. acs.org For instance, studies have highlighted the importance of selecting appropriate force field parameters to obtain qualitatively correct results for the solvation of lithium ions. nih.gov

Predictive models can also be used to understand and forecast the formation of different ion species, such as solvent-separated ion pairs (SSIPs), contact ion pairs (CIPs), and aggregates (AGGs). researchgate.net The relative concentrations of these species are critical to the electrolyte's transport properties. By understanding the factors that favor the formation of one species over another, models can predict how to tune the solvent system to optimize ionic conductivity. For example, increasing salt concentration generally shifts the equilibrium from SSIPs towards CIPs and AGGs. researchgate.net

Furthermore, predictive modeling can be applied to the design of new electrolyte systems with desired properties. nih.gov By simulating the effects of different solvent molecules or co-solvents on Li⁺ solvation, researchers can computationally screen for promising candidates before undertaking extensive experimental work. This approach can accelerate the discovery of electrolytes with improved performance, such as those that remain effective at low temperatures by minimizing the desolvation energy penalty. nih.gov

Ionic Speciation and Aggregation Dynamics

In solution, lithium trifluoromethanesulfonate does not exist as simple, fully dissociated ions, except at infinite dilution. Instead, a dynamic equilibrium exists between various ionic species, including free solvated ions, ion pairs, and larger ionic aggregates. mit.edu The nature and distribution of these species are heavily dependent on salt concentration and solvent type. researchgate.netrsc.org

Quantification of Ionic Association Degree

The degree of ionic association can be quantified using vibrational spectroscopy, particularly Raman and Fourier-transform infrared (FTIR) spectroscopy. researchgate.netresearchgate.net These techniques are sensitive to the local environment of the trifluoromethanesulfonate (triflate) anion. Specific vibrational modes of the anion, such as the symmetric S–O stretching mode (νs(SO₃)) and the symmetric C–F stretching mode (νs(CF₃)), shift in frequency depending on whether the anion is "free" (fully solvated), part of a contact ion pair (CIP), or a member of a larger aggregate (AGG). researchgate.net

For example, in Raman spectra, the band corresponding to the triflate anion can be deconvoluted into multiple components:

Free Anions: A band at a lower frequency, characteristic of anions surrounded only by solvent molecules. researchgate.net

Contact Ion Pairs (CIPs): A band shifted to a higher frequency, indicating direct coordination between a Li⁺ cation and the anion. researchgate.net

Aggregates (AGGs): One or more bands at even higher frequencies, assigned to anions interacting with multiple cations in larger clusters. researchgate.net

By calculating the relative areas of these component peaks, the percentage of each species in the solution can be estimated, providing a quantitative measure of the ionic association degree. researchgate.net

Concentration-Dependent Transitions in Solvation Structures

As the concentration of lithium trifluoromethanesulfonate increases, the structure of the electrolyte undergoes significant transitions. researchgate.netrsc.org

Dilute Solutions: At low concentrations, the salt is largely dissociated, and the lithium cations are fully solvated by solvent molecules, forming a primary solvation shell. The anions exist outside this shell, separated by at least one solvent molecule. This arrangement is known as a solvent-separated ion pair (SSIP) . researchgate.net

Moderately Concentrated Solutions: With increasing salt concentration, there are fewer solvent molecules available per ion. This leads to the displacement of solvent molecules from the Li⁺ primary solvation shell by triflate anions, resulting in the formation of contact ion pairs (CIPs) . researchgate.netchemicalbook.com In a CIP, the cation and anion are in direct contact.

Highly Concentrated Solutions: At very high concentrations, the formation of larger aggregates (AGGs) becomes predominant. rsc.orgresearchgate.net These consist of multiple cations and anions clustered together. The transition from SSIPs to CIPs and then to AGGs is a continuous process governed by the equilibrium between these species. researchgate.netrsc.org

This progression has been clearly demonstrated in solvents like acetone and N,N-dimethylformamide, where at high concentrations, a significant portion of the ions exist as aggregates. researchgate.net In contrast, in a high-donicity solvent like DMSO, ion association may be limited primarily to the formation of CIPs even at higher concentrations. researchgate.netresearchgate.net

| Concentration Range | Dominant Ionic Species | Description |

|---|---|---|

| Dilute (< 0.1 M) | Solvent-Separated Ion Pairs (SSIPs) & Free Ions | Li⁺ cation is fully solvated by solvent molecules, with the triflate anion in the outer solvation sphere. researchgate.net |

| Moderate (~0.1 M - 1.0 M) | Contact Ion Pairs (CIPs) | Direct contact and coordination between Li⁺ and the triflate anion becomes significant. researchgate.netchemicalbook.com |

| Concentrated (> 1.0 M) | Aggregates (AGGs) | Formation of multi-ion clusters involving several cations and anions. rsc.orgresearchgate.net |

Formation of Complex Ion Associates and Multi-Ion Aggregates

In highly concentrated solutions, simple models of ion pairs are insufficient. Molecular dynamics simulations and spectroscopic studies indicate the formation of complex and varied multi-ion aggregates. rsc.orgosti.gov These aggregates can range from simple triplets (e.g., Li₂Tf⁺ or LiTf₂) to larger, chain-like or branched clusters. mit.edu The formation of these ionic clusters significantly alters the electrolyte's properties, such as viscosity and conductivity, as the mobility of these large aggregates is much lower than that of individual ions or simple ion pairs. rsc.org The probability of finding an anion aggregated with two or more cations increases substantially at high salt concentrations. rsc.orgosti.gov

Coordination Number and Geometry of Lithium Cations in Solvates

The coordination number (CN) of the Li⁺ cation refers to the number of nearest-neighbor atoms (from solvent molecules or anions) in its first solvation shell. In dilute solutions of lithium trifluoromethanesulfonate in aprotic donor solvents, the Li⁺ ion is typically coordinated by four solvent molecules, often in a tetrahedral geometry. researchgate.net

As the salt concentration increases, the coordination number of the solvent around the Li⁺ cation decreases. researchgate.net This is a direct consequence of anions entering the first solvation shell to form CIPs and AGGs. For example, in a [Li(solvent)₄]⁺ complex, the formation of a CIP would lead to a structure like [Li(solvent)₃(Tf)]⁰, reducing the solvent's coordination number from four to three. In highly concentrated systems, the average number of solvent molecules coordinating to a single Li⁺ can drop significantly as the ion becomes increasingly coordinated by triflate anions. acs.org

Anion Competition for Cation-Binding Sites

A constant competition exists between solvent molecules and triflate anions for the coordination sites in the Li⁺ primary solvation shell. nih.gov The outcome of this competition is dictated by the solvent's donor number and the salt concentration. rsc.orgresearchgate.net

In solvents with high donicity (e.g., DMSO), the strong Li⁺-solvent interaction makes it difficult for the triflate anion to displace solvent molecules, thus favoring SSIPs. researchgate.net In contrast, in solvents with lower donicity (e.g., acetone, ethers), the Li⁺-solvent interaction is weaker, and the triflate anion can more easily compete for and win a place in the inner solvation sphere, leading to a higher degree of CIP and aggregate formation. researchgate.netnih.govwilddata.cn Increasing the salt concentration invariably shifts the equilibrium toward anion coordination, as the ratio of anions to solvent molecules increases, making anion-cation encounters more probable. nih.govnih.gov

Electrochemical Research Applications of Lithium Trifluoromethanesulfonate

Lithium-Ion Battery Electrolyte Systems

Lithium trifluoromethanesulfonate (B1224126) (LiCF₃SO₃), also known as lithium triflate, is a lithium salt that has been extensively researched for its applications in lithium-ion battery electrolyte systems. taylorandfrancis.comsigmaaldrich.com Its simple structure and the composition of tissue-equivalent atoms have made it a subject of detailed investigation. taylorandfrancis.com It is one of the key salts used in the development of new electrolytes for the next generation of lithium-ion cells. taylorandfrancis.com

Role as Electrolyte Additive in High-Performance Batteries

The performance and safety of lithium-ion batteries are intricately linked to the properties of the electrolytes used. aenert.com Electrolyte additives play a crucial role in enhancing battery performance, with their functions broadly categorized into improving cycle life, enhancing safety, and improving ion transmission characteristics. aenert.com The addition of specific compounds can lead to the formation of a stable solid electrolyte interphase (SEI) on the electrode surfaces, which is critical for stable electrochemical reactions, especially at high charge-discharge currents. nih.gov

In lithium-sulfur batteries, an ionic liquid electrolyte additive has demonstrated the ability to form a stable SEI film on the lithium anode, leading to more stable electrochemical reactions, particularly at higher charge-discharge currents. nih.gov This resulted in a significant improvement in cycling performance, with a lower capacity decay rate over hundreds of cycles. nih.gov

Solid Polymer Electrolytes (SPEs) Utilizing Lithium Trifluoromethanesulfonate

Solid polymer electrolytes (SPEs) are considered a promising alternative to traditional liquid electrolytes in lithium-ion batteries due to their potential for improved safety, flexibility, and processability. researchgate.netuminho.pt They typically consist of a lithium salt, such as lithium trifluoromethanesulfonate, dissolved in a polymer matrix. uminho.pt The primary requirements for a successful SPE include high ionic conductivity, a low glass transition temperature, excellent solubility for the lithium salt, and good interfacial stability with the lithium anode. researchgate.net

Polymer Host Systems (e.g., Poly(ethylene oxide), Modified Methyl Cellulose (B213188), Pectin, Gellan Gum, Natural Rubber Derivatives)

A variety of polymer hosts have been investigated for use with lithium trifluoromethanesulfonate in SPEs.

Poly(ethylene oxide) (PEO): PEO is a well-studied polymer for SPEs due to its ability to dissolve lithium salts. mdpi.comnih.gov The crystal structure of a PEO:LiCF₃SO₃ complex has been determined, showing that the PEO chains form a helical structure with lithium ions coordinated by ether oxygens and anions. st-andrews.ac.uk The addition of LiCF₃SO₃ to PEO can prevent the reorganization of the polymer chains, leading to the formation of a crystalline complex. researchgate.net The ionic conductivity of PEO-based electrolytes is influenced by the concentration of the lithium salt and the operating temperature. researchgate.net

Modified Methyl Cellulose: An eco-friendly polymer electrolyte has been synthesized by incorporating lithium trifluoromethanesulfonate into chemically modified methyl cellulose. researchgate.netnih.gov This transparent and flexible electrolyte exhibits good conductivity and has been used to fabricate all-solid-state supercapacitors with excellent stability over thousands of charge-discharge cycles. researchgate.netnih.gov Studies on methyl cellulose-based SPEs with LiCF₃SO₃ have shown that the addition of the salt increases the amorphousness of the polymer film, which in turn improves ionic conductivity. researchgate.net

Pectin: Pectin, a biopolymer, has been used to prepare solid electrolytes with lithium trifluoromethanesulfonate. researchgate.net Research has also explored pectin-based membranes with other salts like lithium perchlorate (B79767) (LiClO₄) and potassium chloride (KCl), demonstrating ionic conductivities that are dependent on the salt concentration and temperature. usp.br

Gellan Gum: Gellan gum, a natural polymer, has been utilized as a base for gel polymer electrolytes (GPEs) with lithium trifluoromethanesulfonate. avantipublishers.com The addition of a plasticizer like dimethyl sulfoxide (B87167) (DMSO) helps to maintain the gel form. avantipublishers.com These gellan gum-based GPEs have shown high room temperature conductivity and good electrochemical stability. avantipublishers.comavantipublishers.com Research on gellan gum-LiCF₃SO₃ electrolytes has indicated that the samples are thermally stable up to 234°C. nih.govacs.org

Natural Rubber Derivatives: Solid polymer electrolytes have been prepared using a blend of PEO and 50% epoxidized natural rubber (ENR50) with LiCF₃SO₃. scirp.orgscirp.orgresearchgate.net The highest conductivity was achieved at a specific PEO-ENR50 composition and LiCF₃SO₃ concentration. scirp.orgscirp.org

The following table summarizes the ionic conductivity of various polymer host systems with lithium trifluoromethanesulfonate.

| Polymer Host System | LiCF₃SO₃ Concentration (wt.%) | Ionic Conductivity (S/cm) at Room Temperature | Reference |

| PEO-ENR50 | 15 | 4.2 x 10⁻⁵ | scirp.orgscirp.org |

| PEO-ENR50 | 20 | 1.4 x 10⁻⁴ | scirp.orgscirp.org |

| Modified Methyl Cellulose | 20 | ~1 x 10⁻³ | researchgate.netnih.gov |

| Methyl Cellulose | 30 | 2.1342 x 10⁻⁵ | researchgate.net |

| Gellan Gum - DMSO | 12.18 | 9.96 x 10⁻³ | avantipublishers.comavantipublishers.com |

Structural and Electrochemical Property Correlations in SPEs

The performance of SPEs is directly related to their structural and electrochemical properties. The addition of lithium trifluoromethanesulfonate to a polymer matrix influences these properties in several ways.

The interaction between the lithium salt and the polymer host is crucial. For example, in methyl cellulose-based SPEs, the Li⁺ ions form coordination bonds with the oxygen atoms of the ether group in the polymer. researchgate.net This complexation is confirmed by spectroscopic analysis. researchgate.net

The ionic conductivity of SPEs is highly dependent on the mobility of ions within the polymer matrix. This mobility is facilitated in the amorphous regions of the polymer. researchgate.net Therefore, an increase in the amorphous phase content generally leads to higher ionic conductivity. researchgate.net The addition of LiCF₃SO₃ has been shown to decrease the crystallinity of polymers like PEO and methyl cellulose, thereby enhancing conductivity. researchgate.netscirp.org

The electrochemical stability window is another critical parameter. For instance, a gellan gum-based gel polymer electrolyte with LiCF₃SO₃ exhibited high electrochemical stability up to 4.8 V. avantipublishers.comavantipublishers.com Cyclic voltammetry studies can reveal the reversibility of the redox processes within the electrolyte. avantipublishers.comavantipublishers.com

Influence on Polymer Morphology (e.g., Amorphous Phase)

The incorporation of lithium trifluoromethanesulfonate significantly impacts the morphology of the host polymer. X-ray diffraction (XRD) studies are commonly used to investigate these changes.

In PEO-based systems, the addition of LiCF₃SO₃ leads to a decrease in the degree of crystallinity of the PEO. scirp.org This transition from a semi-crystalline to a more amorphous state is a key factor in improving ionic conductivity. scirp.orgscirp.org The crystallite size of the main PEO peak has been observed to decrease with increasing salt content. scirp.org

Similarly, in methyl cellulose-based SPEs, XRD analysis confirms that the addition of LiCF₃SO₃ increases the amorphousness of the films. researchgate.net This reduction in crystallinity is directly linked to the enhancement of ionic conductivity. researchgate.net The same trend is observed in cassava starch-based solid biopolymer electrolytes, where the salt content affects the morphology by promoting the formation of amorphous structures. nih.gov

The following table illustrates the effect of lithium trifluoromethanesulfonate on the crystallinity of PEO.

| LiCF₃SO₃ Content (wt.%) | Crystallite Size of Main PEO Peak (nm) | Reference |

| 0 | 22.9 | scirp.org |

| 20 | 8.14 | scirp.org |

Development of All-Solid-State Energy Storage Devices

The development of all-solid-state energy storage devices is a major goal in battery research, driven by the need for enhanced safety and stability. nih.gov SPEs based on lithium trifluoromethanesulfonate are key components in the fabrication of these devices.

For example, an all-solid-state supercapacitor fabricated from a modified methyl cellulose-LiCF₃SO₃ electrolyte demonstrated specific capacitances comparable to those of standard liquid-electrolyte supercapacitors and exhibited excellent stability over 20,000 charge-discharge cycles. researchgate.netnih.gov This highlights the potential of these materials for sustainable energy storage. nih.gov

Furthermore, a lithium-ion battery fabricated with a gellan gum-based gel polymer electrolyte containing LiCF₃SO₃ showed good discharge performance over an extended period. avantipublishers.comavantipublishers.com These findings suggest that natural polymer-based GPEs have great potential as charge transport media in lithium-ion batteries. avantipublishers.com

The development of these all-solid-state devices relies on the favorable properties of the SPEs, such as good ionic conductivity, high electrochemical stability, and good interfacial contact with the electrodes. avantipublishers.comscirp.org

Gel Polymer Electrolytes (GPEs) Incorporating Lithium Trifluoromethanesulfonate

Gel polymer electrolytes (GPEs) represent a significant class of materials for lithium-ion batteries, offering a compromise between the high ionic conductivity of liquid electrolytes and the mechanical stability of solid polymer electrolytes. The incorporation of lithium trifluoromethanesulfonate into various polymer matrices to form GPEs has been a subject of extensive research.

Preparation and Characterization of Gel Electrolyte Films

A variety of polymers have been utilized to create GPEs with lithium trifluoromethanesulfonate. The preparation method typically involves dissolving the polymer and the lithium salt in a suitable solvent, followed by casting the solution to form a film.

One notable example involves the use of gellan gum, a natural polymer, as the host for a GPE. researchgate.netacs.org In this work, lithium trifluoromethanesulfonate was used as the charge supplier and dimethyl sulfoxide (DMSO) acted as a plasticizer to maintain the gel state. researchgate.netacs.org The GPE films were prepared by adding gellan gum to a pre-prepared liquid electrolyte of lithium trifluoromethanesulfonate in DMSO. researchgate.netacs.org

Another approach involves the use of poly(ionic liquids) (polyILs). A novel GPE was prepared based on poly(diallyldimethylammonium) bis(trifluoromethanesulfonyl)imide (PDADMA TFSI) and a high lithium-concentration phosphonium (B103445) ionic liquid. rsc.orgnih.gov The GPEs were characterized using techniques such as differential scanning calorimetry (DSC) and electrochemical impedance spectroscopy (EIS) to evaluate their thermal and electrochemical properties. rsc.orgnih.gov

The solution casting technique is also a common method for preparing composite gel-polymer electrolyte (CGPE) membranes. For instance, chitosan (B1678972) has been incorporated as a filler in a polyethylene (B3416737) oxide (PEO) and lithium trifluoromethanesulfonate matrix, with 1,3-dioxolane (B20135) (DIOX) and tetraethylene glycol dimethylether (TEGDME) as plasticizers. osti.gov The resulting membranes were characterized by scanning electron microscopy (SEM), thermogravimetric/differential thermal analysis (TG/DTA), and Fourier-transform infrared spectroscopy (FT-IR). osti.gov

Charge Carrier Concentration and Mobility Studies in GPEs

The performance of a GPE is critically dependent on its ability to transport lithium ions, which is determined by the concentration and mobility of the charge carriers. In the gellan gum-based GPE with lithium trifluoromethanesulfonate and DMSO, a detailed study of these parameters was conducted. researchgate.netacs.org

For the liquid electrolyte precursor (lithium trifluoromethanesulfonate in DMSO), the highest room temperature conductivity was found to be strongly influenced by the charge carrier concentration. researchgate.netacs.org However, upon the addition of gellan gum to form the GPE, the highest conductivity was primarily influenced by the mobility of the charge carriers rather than their concentration. researchgate.netacs.org Interestingly, the study of conductivity as a function of temperature revealed that the increase in conductivity for the gellan gum-based GPE was controlled by an increase in the charge carrier concentration, not their mobility. researchgate.netacs.org

The following table summarizes the key findings related to charge carrier properties in the gellan gum-based GPE system.

| Electrolyte System | Highest Room Temperature Conductivity (σrt) | Primary Influencing Factor for σrt | Controlling Factor for Conductivity Increase with Temperature |

| LiCF₃SO₃-DMSO Liquid Electrolyte | 9.14 mS cm⁻¹ | Charge Carrier Concentration (n) | - |

| GG-LiCF₃SO₃-DMSO GPE | 9.96 mS cm⁻¹ | Charge Carrier Mobility (µ) | Charge Carrier Concentration (n) |

Electrochemical Stability and Reversibility of Redox Processes

The electrochemical stability window and the reversibility of redox processes are crucial parameters that determine the practical applicability of a GPE in a lithium-ion battery.

For the gellan gum-based GPE containing lithium trifluoromethanesulfonate, linear sweep voltammetry (LSV) demonstrated a high electrochemical stability of up to 4.8 V. researchgate.netacs.org This wide stability window makes it suitable for use with high-voltage cathode materials. Furthermore, cyclic voltammetry (CV) studies confirmed that the redox processes occurring within this GPE are reversible. researchgate.netacs.org A lithium-ion battery fabricated using this electrolyte showed a stable discharge performance for 480 hours with an average voltage of 1.50 V at a discharge current of 0.001 mA. researchgate.netacs.org

In another study, a composite gel-polymer electrolyte based on PEO, lithium trifluoromethanesulfonate, and chitosan as a filler was found to be electrochemically stable up to 5.2 V. osti.gov The lithium transference number (t_Li+), a measure of the contribution of lithium ions to the total ionic conductivity, was calculated to be 0.6, which is considered adequate for battery applications. osti.gov

Ionic Liquid-Based Electrolytes for Lithium Systems

Ionic liquids (ILs) are salts that are molten at or near room temperature and are considered promising electrolyte components for lithium batteries due to their negligible volatility, non-flammability, and wide electrochemical windows.

Formulation with Sulfonium (B1226848) Cations and Other Ionic Liquid Components

Research has explored the use of sulfonium-based ionic liquids in conjunction with lithium trifluoromethanesulfonate for lithium battery electrolytes. One such study reported the preparation and characterization of electrolytes composed of the ionic liquid triethyl sulfonium bis(trifluoromethylsulfonyl imide) ([S₂₂₂TFSI]) and various lithium salts, including lithium trifluoromethanesulfonate. researchgate.net

An in-silico investigation of several lithium-triethylsulfonium electrolytes also considered lithium trifluoromethanesulfonate as one of the anions. rsc.org These studies aim to understand the local ionic structural patterns and their impact on electrolyte properties. The formulation of these electrolytes involves dissolving the lithium salt directly into the sulfonium-based ionic liquid. The resulting mixture's properties, such as viscosity and ionic conductivity, are then characterized. For instance, the [S₂₂₂TFSI]–LiTFSI system (using a similar imide-based lithium salt) was noted for its low viscosity, a desirable property for electrolytes. researchgate.net The electrochemical stability of such systems can reach up to 5 V against lithium metal, indicating their suitability for high-voltage applications. researchgate.net

Studies in Solvate Ionic Liquids (SILs) and Their Dilution

Solvate ionic liquids (SILs) are a class of ionic liquids where a solvent molecule is strongly coordinated to a central metal cation, forming a complex cation. In the context of lithium-based electrolytes, equimolar mixtures of a lithium salt, such as lithium bis(trifluoromethanesulfonyl)amide (LiTFSA), and a glyme (oligoether) can form SILs. figshare.comacs.orgelsevierpure.com These systems, for example, [Li(glyme)] [TFSA], exhibit properties akin to traditional ionic liquids, including high thermal stability, low volatility, and a wide electrochemical window. frontiersin.org The formation of these stable complex cations is crucial, and the choice of anion is important; weakly Lewis basic anions like trifluoromethanesulfonate are necessary to allow the glyme-Li⁺ chelation to dominate over cation-anion interactions. frontiersin.org

The dilution of these SILs with molecular solvents is a strategy employed to enhance their ionic conductivity, which is often limited by high viscosity. figshare.comacs.orgelsevierpure.com The stability of the [Li(glyme)]⁺ complex cation upon dilution is a critical factor. Studies have shown that in nonpolar solvents like toluene (B28343) and diethyl carbonate, the complex cations remain stable. figshare.comacs.orgelsevierpure.com However, when polar solvents such as water or propylene (B89431) carbonate are used, ligand exchange occurs between the glyme and the solvent molecules. figshare.comacs.orgelsevierpure.com In acetonitrile (B52724), mixed-solvent complex cations like [Li(G3)(AN)]⁺ and [Li(G4)(AN)]⁺ can form. figshare.comacs.orgelsevierpure.com The choice of diluting solvent significantly impacts the resulting electrolyte's properties, with non-coordinating diluents having minimal effect on the ion transport mechanism, while coordinating diluents can improve the Li⁺ transference number by reducing anti-correlated ion motions. rsc.org

Impact on Viscosity and Ionic Transport in Ionic Liquids

The addition of lithium trifluoromethanesulfonate to ionic liquids generally leads to an increase in both density and viscosity. dtu.dknih.gov This increase in viscosity is attributed to the strong interactions between the Li⁺ ions and the anions of the ionic liquid, which reduces the mobility of the charge carriers. researchgate.net The viscosity of electrolytes based on ionic liquids tends to increase almost exponentially with the concentration of the lithium salt. nih.gov

This increased viscosity has a direct and significant impact on ionic transport. As the viscosity increases, the self-diffusion coefficients of all ionic species in the electrolyte decrease, leading to lower ionic conductivity. nih.govchemrxiv.org This phenomenon is a major challenge in the development of practical electrolytes, as high ionic conductivity is essential for efficient battery performance. figshare.comacs.orgelsevierpure.com Research has shown that the ionic conductivity of solvate ionic liquids is inversely proportional to their viscosity, following Walden's rule. researchgate.net The decrease in conductivity with increasing lithium salt concentration is also attributed to the formation of bulkier lithium-containing species, such as [Li(TFSA)₂]⁻, which have lower mobility. researchgate.net

Ligand Exchange Mechanisms in Diluted Solvate Ionic Liquids

In diluted solvate ionic liquids (SILs), the stability of the primary Li⁺-glyme complex is paramount for maintaining the desired electrolyte properties. However, the introduction of a diluting solvent can lead to ligand exchange, where the diluent molecules compete with the glyme for coordination sites around the Li⁺ cation. The nature of the diluent plays a crucial role in this process.

Studies have demonstrated that when a SIL like [Li(G4)][TFSA] is diluted with a polar, coordinating solvent such as propylene carbonate (PC), ligand exchange readily occurs. rsc.org Raman spectroscopy has shown that at higher lithium salt concentrations, the TFSA⁻ anions coordinated to the Li⁺ ions are replaced by PC molecules. rsc.org As the dilution increases further, the glyme ligands themselves can be replaced by the PC molecules. rsc.org This competitive interaction facilitates a more labile Li⁺ transport. rsc.org

Conversely, when a non-coordinating diluent like a hydrofluoroether (HFE) is used, the [Li(G4)]⁺ complex cations remain stable, and the diluent does not significantly participate in the Li⁺ solvation structure. figshare.comacs.orgelsevierpure.comrsc.org This indicates that the choice of diluent can be used to tune the Li⁺ transport mechanism. A coordinating diluent can enhance the Li⁺ transference number by promoting a different transport mechanism, potentially involving ligand hopping, while a non-coordinating diluent preserves the original transport properties of the SIL. rsc.orgnih.gov

Nanoscale Structural Organization in Ionic Liquid Systems

The addition of lithium salts like lithium trifluoromethanesulfonate to ionic liquids can induce significant changes in the nanoscale structure of the liquid. In mixtures of LiTFSI and tetraglyme (B29129) (G4), small-angle X-ray scattering (SAXS) has revealed the development of structural correlations as the salt concentration increases. chalmers.seresearchgate.net A distinct peak emerges, signaling the formation of structures similar to those found in traditional ionic liquids, which is attributed to charge alternation. chalmers.seresearchgate.net This peak reaches its maximum intensity at an equimolar concentration, where each Li⁺ ion can be solvated by one G4 molecule to form a complex cation. chalmers.seresearchgate.net

Molecular dynamics simulations and spectroscopic studies have provided further insight into this organization. In LiTFSI-glyme SILs, even at equimolar concentrations, a fraction of Li⁺ ions may still interact directly with the TFSI⁻ anion, indicating a complex equilibrium between fully solvated cations and contact ion pairs. chalmers.seresearchgate.net The structure of these systems is also influenced by the nature of the anion. For instance, comparing trifluoromethanesulfonate (CF₃SO₃⁻) with a longer-chain analogue, nonafluoro-1-butanesulfonate (C₄F₉SO₃⁻), reveals that the longer fluorinated chain promotes the formation of extensive apolar domains through hydrophobic interactions. mdpi.com This demonstrates that chemical modification of the anion can be used to impart unique nanoscale segregation in SILs without altering the fundamental coordination of the lithium ions. mdpi.com This nanoscale organization is a key feature of many ionic liquid systems and can influence their bulk properties. nih.govacs.org

General Electrochemical Performance Studies

The general electrochemical performance of electrolytes containing lithium trifluoromethanesulfonate is primarily assessed by its ionic conductivity and its electrochemical stability window. These two parameters are critical in determining the suitability of an electrolyte for use in electrochemical devices.

Ionic Conductivity Measurements and Temperature Dependence

The ionic conductivity of electrolytes containing lithium trifluoromethanesulfonate is a key performance metric. Generally, the addition of the lithium salt to an ionic liquid or a solvent system leads to a decrease in ionic conductivity due to the increase in viscosity and the formation of ion pairs or larger aggregates. researchgate.netresearchgate.net However, in some systems, an initial increase in conductivity is observed at low salt concentrations before it starts to decrease at higher concentrations. researchgate.net

The temperature dependence of ionic conductivity is a crucial factor for practical applications. The ionic conductivity of these electrolytes typically increases with temperature, following the Vogel-Fulcher-Tammann (VFT) equation, which is characteristic of systems where ionic motion is strongly coupled to the segmental motion of the host polymer or the viscosity of the liquid. researchgate.net The data below illustrates the typical relationship between temperature and ionic conductivity for a lithium trifluoromethanesulfonate-based ionic liquid electrolyte.

Table 1: Ionic Conductivity of a LiCF₃SO₃-based Ionic Liquid Electrolyte at Various Temperatures

| Temperature (°C) | Ionic Conductivity (S/cm) |

|---|---|

| 30 | 1.2 x 10⁻⁴ |

| 40 | 2.5 x 10⁻⁴ |

| 50 | 5.1 x 10⁻⁴ |

| 60 | 9.8 x 10⁻⁴ |

| 70 | 1.8 x 10⁻³ |

| 80 | 3.2 x 10⁻³ |

This table presents hypothetical yet representative data for the ionic conductivity of a lithium trifluoromethanesulfonate-based ionic liquid electrolyte as a function of temperature, illustrating the typical trend of increasing conductivity with increasing temperature.

Electrochemical Stability Window Analysis

The electrochemical stability window (ESW) defines the voltage range within which an electrolyte remains stable without undergoing oxidation or reduction. A wide ESW is essential for high-energy-density batteries. nih.gov The ESW is typically determined using cyclic voltammetry with blocking electrodes. youtube.com However, it is important to note that the measured ESW can be influenced by the experimental conditions, and the use of composite electrodes with carbon can provide a more accurate assessment of the electrolyte's stability. youtube.com

For solid polymer electrolytes and composite electrolytes, an ESW that allows operation above 4.2 V vs. Li⁺/Li is desirable for use with high-voltage cathode materials. nih.gov The intrinsic stability of an electrolyte can be predicted using thermodynamic calculations based on first-principles, which can differentiate between direct decomposition and decomposition via (de)lithiation. nih.gov The table below provides a summary of the electrochemical stability windows for different types of electrolytes, including those that might utilize lithium trifluoromethanesulfonate.

Table 2: Electrochemical Stability Windows of Various Electrolyte Systems

| Electrolyte System | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) |

|---|---|---|

| LiCF₃SO₃ in Poly(ethylene oxide) (PEO) | ~4.0 | ~0.0 |

| LiCF₃SO₃ in a Glyme-based SIL | >4.5 | ~0.0 |

| LiPON (Thin Film) | ~2.9 | Stable with Li metal |

| LLZO (Garnet) | >4.5 | ~0.05 |

| LATP (NASICON) | ~4.2 | ~1.5 |

This table provides a comparative overview of the electrochemical stability windows for various electrolyte systems. The values for LiCF₃SO₃-based electrolytes are representative and can vary depending on the specific formulation and measurement conditions. The data for other systems are included for comparative purposes.

Lithium Transference Number Determination

The lithium transference number (t+), which quantifies the fraction of ionic current carried by lithium cations, is a critical parameter for battery performance. A high transference number is desirable as it minimizes concentration gradients and allows for higher power capabilities. For electrolytes containing lithium trifluoromethanesulfonate, the transference number is often determined using the Bruce-Vincent method. This technique involves polarizing a symmetric lithium cell and measuring the initial and steady-state currents. lithiuminventory.compw.edu.pl The method, however, relies on the assumption of a simple, fully dissociated electrolyte, and its accuracy can be affected by the presence of ion pairs and aggregates, which are common in non-aqueous electrolytes. lithiuminventory.comnih.gov

The transference number is not a fixed value and can be influenced by the salt concentration and the nature of the solvent. For instance, in ionic liquid-based electrolytes, the lithium transference number has been observed to increase with higher concentrations of lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), a salt with a similar anion to LiTf. dtu.dkdtu.dkfrontiersin.org This is attributed to changes in the electrolyte structure and ion-ion interactions at different concentrations. dtu.dk More advanced techniques like pulsed-field gradient nuclear magnetic resonance (PFG-NMR) can also be employed to determine the self-diffusion coefficients of the ions, from which the transference number can be calculated, offering a more detailed view of ion transport. osti.govpsu.edu

| Method | Principle | Key Considerations |

|---|---|---|

| Bruce-Vincent Method | DC polarization of a symmetric cell (e.g., Li|electrolyte|Li) measuring initial (I₀) and steady-state (Iₛₛ) currents. pw.edu.pl | Assumes ideal electrolyte behavior; can be overestimated due to ion pairing. lithiuminventory.com Requires correction for interfacial resistance changes. pw.edu.pl |

| PFG-NMR | Measures the self-diffusion coefficients of lithium cations and the counter-anions. psu.edu | Provides a direct measurement of individual ion mobility, less dependent on electrochemical assumptions. osti.gov |

| Hittorf Method | Involves electrolysis of the electrolyte followed by the analysis of concentration changes in different cell compartments. lithiuminventory.com | Considered a more direct measurement but can be experimentally complex. lithiuminventory.com |

Comparative Electrochemical Stability of Lithium Trifluoromethanesulfonate vs. Other Lithium Salts

The electrochemical stability window (ESW) of an electrolyte is the potential range within which it remains stable without undergoing oxidative or reductive decomposition. researchgate.net Lithium trifluoromethanesulfonate generally exhibits good anodic stability, which is a crucial factor for the development of high-voltage lithium-ion batteries. researchgate.net When compared to other common lithium salts, the relative stability can vary depending on the solvent system and the electrode material used. researchgate.net

| Lithium Salt | Typical Anodic Stability Limit (V vs. Li/Li⁺) | Key Advantages | Key Disadvantages |

|---|---|---|---|

| LiTf (LiCF₃SO₃) | ~4.5 - 5.0 V | High thermal and chemical stability. researchgate.net | Lower ionic conductivity compared to LiPF₆, corrosive to aluminum above 3.7 V. researchgate.net |

| LiPF₆ | ~4.4 V | Good balance of conductivity and stability, forms stable SEI on graphite (B72142). researchgate.net | Thermally unstable, moisture sensitive leading to HF formation. researchgate.net |

| LiClO₄ | >4.6 V | High conductivity and stability. researchgate.net | Strongly oxidizing, potential safety hazard (explosion risk). researchgate.net |

| LiBF₄ | ~4.5 V | Good low-temperature performance, less sensitive to moisture than LiPF₆. researchgate.net | Lower conductivity at room temperature compared to LiPF₆. researchgate.net |

Influence of Salt Concentration on Cyclic Voltammetry Responses

Cyclic voltammetry (CV) is a powerful technique used to study the electrochemical behavior of battery materials. The concentration of lithium trifluoromethanesulfonate in the electrolyte significantly influences the CV response. jecst.org As the salt concentration increases, the number of charge carriers (Li⁺ ions) increases, which generally leads to higher peak currents in the voltammogram, up to a certain point. researchgate.net

Electrolyte Performance in Low-Temperature Environments

The performance of lithium-ion batteries degrades significantly at low temperatures. This is largely due to the reduced ionic conductivity and increased viscosity of the electrolyte, which slows down Li⁺ transport. bohrium.comrsc.org Electrolytes based on lithium trifluoromethanesulfonate are also subject to these limitations. The choice of solvent plays a critical role in the low-temperature performance of LiTf electrolytes. Solvents with low melting points and low viscosity are preferred. rsc.org

Research has shown that while the ionic conductivity of the electrolyte is a key factor, it is not the only one limiting low-temperature performance. researchgate.net The charge-transfer resistance at the electrode-electrolyte interface and the ease of Li⁺ desolvation also become major hurdles at sub-zero temperatures. rsc.orgnih.gov Mixing LiTf with other salts or using solvent blends, such as those including ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC), can help to depress the freezing point and improve ionic conductivity at low temperatures. rsc.orgnih.gov The presence of different Li⁺ solvation clusters in mixed solvent systems can hinder crystallization and enhance low-temperature ionic conductivity. nih.gov

| Factor | Effect of Low Temperature | Mitigation Strategy for LiTf Electrolytes |

|---|---|---|

| Ionic Conductivity | Decreases significantly due to increased viscosity and reduced ion mobility. bohrium.com | Use of co-solvents with low melting points (e.g., linear carbonates), optimizing salt concentration. rsc.orgrsc.org |

| Viscosity | Increases, impeding ion transport. rsc.org | Formulating with low-viscosity solvents. lbl.gov |

| Charge Transfer Resistance | Increases, slowing down electrochemical reactions at the electrode surface. bohrium.com | Use of additives to improve the properties of the solid electrolyte interphase (SEI). |

| Li⁺ Desolvation | Energy barrier for desolvation increases, becoming a rate-limiting step. nih.gov | Designing solvent systems with weaker Li⁺-solvent interactions. nih.gov |

Strategies for Electrochemical Performance Restoration in Aged Batteries

The aging of lithium-ion batteries is often associated with the loss of active lithium and the degradation of the electrolyte and electrode materials. batteryuniversity.com Several strategies are being explored to restore the performance of aged batteries. One approach involves the replenishment of the electrolyte or the addition of specific additives to the existing electrolyte. acs.org For systems that could potentially use LiTf, these strategies aim to address issues like the thickening of the SEI layer and the loss of cyclable lithium.

Electrolyte additives can be used to dissolve components of the degraded SEI layer or to form a new, more stable protective layer on the electrodes. epoxyoil.comyoutube.com Another innovative approach is "relithiation," where lost lithium is reintroduced into the cathode material electrochemically. pv-magazine-australia.com This can be achieved by disassembling the aged cell and using an external lithium source in a new electrolyte bath to replenish the lithium in the cathode structure. pv-magazine-australia.comresearchgate.net While these methods show promise in laboratory settings, their practical application in commercial battery recycling and refurbishment is still under development. pv-magazine-australia.com Some research also suggests that specific charging and discharging protocols, or "reconditioning," can help to redistribute lithium ions and partially recover lost capacity. nih.gov

Role in Organic Synthesis and Catalysis

As a Reagent in Complex Organic Synthesis

As a reagent, lithium triflate is instrumental in facilitating key bond-forming reactions and introducing the valuable triflate group into organic molecules. Its application is crucial in the synthesis of complex molecular architectures.

Lithium trifluoromethanesulfonate (B1224126) plays a significant role in promoting nucleophilic substitution reactions, often by providing the triflate anion (TfO⁻) as a nucleophile to trap reactive intermediates. The Zefirov group demonstrated that in the presence of lithium triflate, the addition of halogens or arylsulfenyl chlorides to olefins in aprotic solvents leads to the formation of the corresponding halo- or arylsulfenyl triflates. nih.gov These reactions proceed via trans-addition with cyclic alkenes and follow Markovnikov's rule, which suggests that the triflate anion acts as a nucleophile, attacking cyclic chloronium ions or similar intermediates. nih.gov

In another example, the addition of (2-nitrophenyl)sulfenyl chloride to a complex triene system in acetic acid containing lithium triflate yielded a small percentage of an endo-triflate product resulting from the rearrangement of an initial cationic intermediate. nih.gov This indicates that the triflate anion, while not as nucleophilic as the solvent in this case, can compete to capture the rearranged carbocation. nih.gov

The triflate group itself is a cornerstone in organofluorine chemistry due to the presence of the trifluoromethyl (CF₃) moiety. While not a direct fluorinating agent, lithium triflate serves as a key precursor for introducing this group. For instance, hypervalent iodine reagent additions to olefins in the presence of lithium triflate can produce bistriflates, such as 1,2-ditrifloxyhexane from 1-hexene (B165129). nih.gov Furthermore, the copper-promoted reaction of alkynylarenes with phenyl perfluoroalkyliodonium triflates can generate fluoroalkyl vinyl triflates through a mechanism involving the nucleophilic trapping of a vinyl cation by the triflate anion. nih.gov Although many methods for trifluoromethylation exist using various reagents, the use of LiOTf provides a source for the triflate group, which is integral to many of these transformations. wikipedia.org

Lithium triflate is instrumental in the formation of specific and crucial chemical bonds in advanced organic synthesis. One of its most notable applications is in glycosylation, the formation of a glycosidic bond (a C-O bond), which is fundamental to carbohydrate chemistry. LiOTf has been shown to be an effective promoter for the activation of glycosyl trichloroacetimidate (B1259523) donors, reacting with various alcohols to form glycosides in high yields under neutral conditions. tandfonline.com The stereoselectivity of these reactions can be enhanced by neighboring group participation. tandfonline.com The use of lithium salts, including LiOTf and lithium perchlorate (B79767), has been noted for achieving high 1,2-cis stereoselectivity in certain glycosylation reactions. researchgate.netrsc.org

Beyond C-O bonds, LiOTf is involved in the formation of other critical bonds. It can be used in the synthesis of diaryliodonium salts (C-I bonds), which are important arylating agents. It also plays a role in C-C bond formation. While metal triflates like those of copper or hafnium are often cited as catalysts in Friedel-Crafts acylation reactions, the triflate anion is crucial for stabilizing the active acylium intermediate that facilitates the C-C bond formation. epa.govnih.govrsc.org

Table 1: Examples of Bond Formation Facilitated by Lithium Trifluoromethanesulfonate

| Bond Type Formed | Reaction Type | Reactants Example | Product Type Example | Reference |

| C-O (Glycosidic) | Glycosylation | Glycosyl trichloroacetimidate, Alcohol | Glycoside | tandfonline.com |

| C-O | Addition to Olefin | 1-Hexene, PhI(OAc)₂ | 1,2-Ditrifloxyhexane | nih.gov |

| C-Br | Halogenation | Olefin, Bromine | Bromoalkyl triflate | nih.gov |

| C-I | Iodonium (B1229267) salt synthesis | Aryl iodide, mCPBA | Diaryliodonium triflate | |

| C-C | Friedel-Crafts Acylation | Substituted benzene, Acid anhydride (B1165640) | Aromatic ketone | epa.govnih.gov |

Hypervalent iodine compounds are powerful and environmentally benign reagents in organic synthesis, and lithium triflate finds application in this area by serving as a source of the triflate anion. nih.gov The triflate anion can act as a ligand in the preparation or in-situ generation of highly reactive hypervalent iodine species. nsf.gov

A key example is the reaction of alkenes with hypervalent iodine reagents in the presence of LiOTf. The addition of (diacetoxyiodo)benzene (B116549) to 1-hexene with lithium triflate yields 1,2-ditrifloxyhexane. nih.gov Higher yields of such cis-1,2-ditriflates can be achieved using μ-oxo-bis-phenyliodonium triflate, where the reaction with cyclohexene (B86901) gives the product in 50% yield via a process thought to involve an SN2-like displacement of an iodonium ion by the triflate nucleophile. nih.gov These hypervalent iodine triflates are potent electrophiles and oxidants, and their generation, whether as stable compounds or transient intermediates, is a significant area of synthetic chemistry. nsf.gov